molecular formula C21H26N2O2 B2582673 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide CAS No. 1797280-92-2

2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide

Cat. No.: B2582673
CAS No.: 1797280-92-2
M. Wt: 338.451
InChI Key: RDLLAVFJFZFKQD-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is a synthetic organic compound offered for research and development purposes. This molecule features a acetamide core that links a 4-ethoxyphenyl group to a substituted pyrrolidine ring, a structural motif found in compounds with various pharmacological activities. Based on its structure, which contains a phenylpyrrolidine component similar to other researched compounds , it is of interest for investigating potential neuroactive properties. Researchers may explore its application in studying ligand-receptor interactions, particularly with targets such as nicotinic acetylcholine receptors or dopamine transporters, given that related phenylpyrrolidine derivatives have shown activity in these areas . The mechanism of action for this specific compound has not been elucidated and is a subject for empirical investigation. This product is intended for laboratory use by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-20-12-10-17(11-13-20)15-21(24)22-16-19-9-6-14-23(19)18-7-4-3-5-8-18/h3-5,7-8,10-13,19H,2,6,9,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLLAVFJFZFKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the reaction of 4-ethoxybenzaldehyde with 1-phenylpyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired acetamide compound. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethoxyphenyl vs. Methoxyphenyl Derivatives

  • 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide () : Replacing ethoxy with methoxy reduces steric bulk and lipophilicity. The methoxy analog’s thiazole-pyridine substituent may enhance π-π stacking in receptor binding, whereas the target compound’s pyrrolidine group could improve membrane permeability .

Biphenyl and Halogenated Analogs

  • 2-(1,1′-Biphenyl-4-yl)-N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)acetamide (6a, ): The biphenyl group increases molecular weight (MW: ~439 g/mol) and aromatic surface area, likely enhancing DNA intercalation in anti-proliferative contexts. Fluorine substitution improves metabolic stability but may reduce solubility compared to the ethoxy group .

Nitrogen Substituent Modifications

Pyrrolidine-Based Substituents

  • 2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide (): The pyrrolidine ring here is directly attached to a methylphenyl group, differing from the target compound’s phenyl-pyrrolidinylmethyl chain. This structural variance may alter toxicity profiles; reports acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
  • N-[(1R)-1-[3-(4-Ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide (): The pyrido-pyrimidinone core and trifluoromethoxy group increase complexity (MW: ~633 g/mol) and likely influence kinase inhibition, contrasting with the simpler acetamide scaffold of the target compound .

Heterocyclic Nitrogen Substituents

  • 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () : The triazole-sulfanyl group and allyl chain may confer radical scavenging or metal-binding properties, absent in the target compound .

Data Tables: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Properties Reference
2-(4-Ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide 4-Ethoxyphenyl, phenylpyrrolidinylmethyl ~380 (estimated) N/A (Inferred anti-proliferative) N/A
2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide 4-Methoxyphenyl, thiazole-pyridine 365.43 Kinase inhibition (predicted)
2-(1,1′-Biphenyl-4-yl)-N-(5-(2-fluorophenylamino)-1H-indazol-3-yl)acetamide Biphenyl, fluoroaniline-indazole ~439 Anti-proliferative
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide Ethylphenoxy, methyl-pyrrolidinylphenyl 368.47 Acute oral toxicity (Category 4)
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluoroindolinone, isoxazole-pyridine ~406 pIC₅₀: 5.797 (Enzyme inhibition)

Biological Activity

2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide, also known by its CAS number 1797280-92-2, is an organic compound belonging to the class of acetamides. Its unique structure, characterized by an ethoxyphenyl group and a phenylpyrrolidinylmethyl moiety, suggests potential biological activities that merit exploration. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC21H26N2O2
Molecular Weight338.4 g/mol
CAS Number1797280-92-2

The biological activity of 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is primarily attributed to its interaction with various molecular targets. The compound may bind to specific receptors or enzymes, modulating their functions and leading to diverse biological effects. The exact pathways involved are still under investigation, but preliminary studies indicate potential interactions with neurotransmitter systems and inflammatory pathways.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds structurally related to 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide. For instance, derivatives with similar structural motifs have shown efficacy in animal models for epilepsy. In a study evaluating N-phenyl derivatives, compounds demonstrated significant protection against maximal electroshock (MES) seizures in mice, suggesting that modifications in the pyrrolidine structure can enhance anticonvulsant properties .

Antimicrobial and Anti-inflammatory Properties

There is growing interest in the antimicrobial and anti-inflammatory effects of this compound. Preliminary investigations suggest that it may inhibit bacterial growth and modulate inflammatory responses, although detailed studies are required to elucidate these effects fully. The presence of the ethoxy group may play a role in enhancing solubility and bioavailability, contributing to its biological efficacy .

Case Studies

  • Anticonvulsant Screening : In a pharmacological study involving various analogs of pyrrolidine derivatives, compounds similar to 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide were screened for their anticonvulsant activity using MES and pentylenetetrazole models. The results indicated that certain derivatives exhibited significant protective effects at doses ranging from 100 mg/kg to 300 mg/kg .
  • In Vitro Studies : An in vitro analysis demonstrated that related compounds could act as moderate binders to neuronal voltage-sensitive sodium channels, which are critical targets for anticonvulsant drugs. This suggests that the compound's mechanism may involve modulation of ion channel activity .

Future Directions

Further research is essential to explore the full spectrum of biological activities associated with 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide. Potential areas for future study include:

  • Detailed Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
  • Clinical Trials : Evaluating its efficacy and safety in human subjects for conditions such as epilepsy and inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in chemical structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the structural integrity and purity of this compound?

  • Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to verify bond connectivity and stereochemistry, Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹), and High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight. Purity should be assessed via HPLC (>95% purity threshold) or Thin-Layer Chromatography (TLC) with appropriate solvent systems .

Q. What synthetic routes are commonly employed for its preparation?

  • Methodology : A multi-step synthesis is typical:

Amide bond formation : React 4-ethoxyphenylacetic acid with (1-phenylpyrrolidin-2-yl)methanamine using coupling agents like HATU or DCC in anhydrous dichloromethane (DCM) under nitrogen .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

  • Monitor reaction progress with TLC (e.g., hexane/ethyl acetate 7:3) and confirm intermediates via NMR .

Q. How should researchers evaluate its solubility and stability for in vitro assays?

  • Methodology :

  • Solubility : Test in DMSO (primary stock solvent), followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to check for aggregation .
  • Stability : Conduct LC-MS analysis after 24–72 hours in assay buffers (pH 4–9) and under light exposure to detect degradation products .

Q. What safety precautions are necessary during handling?

  • Guidelines : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; consult SDS for acute toxicity (e.g., H302, H315) and dispose of waste via approved protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Solvent optimization : Replace DCM with DMF or acetonitrile for better solubility of intermediates .
  • Catalysis : Screen Pd-based catalysts for Suzuki-Miyaura cross-coupling (if applicable) or enzymatic catalysts for stereoselective amide formation .
  • Process monitoring : Use inline FTIR or PAT (Process Analytical Technology) for real-time reaction tracking .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Assay standardization : Validate protocols using positive controls (e.g., COX-2 inhibitors for anti-inflammatory studies) .
  • Structural analogs : Synthesize derivatives (e.g., replace ethoxy with methoxy) to isolate SAR trends and confirm target engagement via SPR or ITC .
  • Data cross-validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) .

Q. How can computational modeling guide its drug development potential?

  • Methodology :

Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to targets (e.g., opioid receptors due to pyrrolidine motifs) .

ADMET prediction : Employ SwissADME or ADMETLab to assess permeability (LogP), cytochrome P450 interactions, and toxicity .

  • Validate predictions with in vitro CYP450 inhibition assays .

Q. What techniques characterize its polymorphic forms or hydrate states?

  • Methodology :

  • X-ray diffraction (XRD) : Resolve crystal structures of recrystallized forms (e.g., from ethanol vs. acetonitrile) .
  • Thermogravimetric Analysis (TGA) : Detect hydrate loss upon heating (25–300°C, 10°C/min) .

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